![molecular formula C15H21N3O B3827628 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3827628.png)
3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one, also known as DHEA, is a chemical compound that has been the subject of various scientific research studies due to its potential therapeutic applications. DHEA is a synthetic derivative of indole, which is a naturally occurring compound found in many plants and animals.
Mechanism of Action
The mechanism of action of 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is not completely understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to interact with various receptors such as the androgen receptor, estrogen receptor, and G protein-coupled receptors.
Biochemical and Physiological Effects:
3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of various hormones such as testosterone and estrogen, as well as modulate the levels of neurotransmitters such as serotonin and dopamine. 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications in various fields. However, one limitation is that the mechanism of action of 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. Another direction is to better understand the mechanism of action of 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one and its interactions with various receptors and signaling pathways. Additionally, further research is needed to determine the optimal dosage and administration of 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one for therapeutic purposes.
Scientific Research Applications
3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking angiogenesis. In neurology, 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
properties
IUPAC Name |
3-[2-(diethylamino)ethyliminomethyl]-1H-indol-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-18(4-2)10-9-16-11-13-12-7-5-6-8-14(12)17-15(13)19/h5-8,11,17,19H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNXVVFCHPIIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=CC1=C(NC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-({[2-(diethylamino)ethyl]amino}methylidene)-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.